![molecular formula C16H18N2O2 B428533 2-methyl-5-[2-(N-phenylacetamido)ethyl]pyridin-1-ium-1-olate CAS No. 17835-21-1](/img/structure/B428533.png)
2-methyl-5-[2-(N-phenylacetamido)ethyl]pyridin-1-ium-1-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-5-[2-(N-phenylacetamido)ethyl]pyridin-1-ium-1-olate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridine ring with a methyl group and an oxidized nitrogen, linked to an ethyl chain and a phenylacetamide group. Its distinct structure allows it to participate in various chemical reactions and makes it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-[2-(N-phenylacetamido)ethyl]pyridin-1-ium-1-olate typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Oxidation: The nitrogen in the pyridine ring is oxidized using oxidizing agents such as hydrogen peroxide or peracids.
Alkylation: The oxidized pyridine ring is then alkylated with an ethyl group.
Amidation: The final step involves the reaction of the alkylated pyridine with phenylacetamide under suitable conditions, such as the presence of a base like sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to streamline the process and reduce production costs.
化学反応の分析
Types of Reactions
2-methyl-5-[2-(N-phenylacetamido)ethyl]pyridin-1-ium-1-olate can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at different positions on the pyridine ring.
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield further oxidized derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
2-methyl-5-[2-(N-phenylacetamido)ethyl]pyridin-1-ium-1-olate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-methyl-5-[2-(N-phenylacetamido)ethyl]pyridin-1-ium-1-olate exerts its effects involves interactions with specific molecular targets. The oxidized pyridine ring can interact with enzymes or receptors, modulating their activity. The phenylacetamide group may also contribute to binding affinity and specificity. These interactions can influence various biological pathways, leading to the observed effects.
類似化合物との比較
Similar Compounds
N-[2-(6-methyl-1-oxidopyridin-3-yl)ethyl]aniline: Similar structure but lacks the phenylacetamide group.
N-methyl-2-(1-oxidopyridin-1-ium-2-yl)ethanamine: Contains a methyl group instead of the phenylacetamide group.
Uniqueness
2-methyl-5-[2-(N-phenylacetamido)ethyl]pyridin-1-ium-1-olate is unique due to the presence of both the oxidized pyridine ring and the phenylacetamide group
特性
CAS番号 |
17835-21-1 |
|---|---|
分子式 |
C16H18N2O2 |
分子量 |
270.33g/mol |
IUPAC名 |
N-[2-(6-methyl-1-oxidopyridin-1-ium-3-yl)ethyl]-N-phenylacetamide |
InChI |
InChI=1S/C16H18N2O2/c1-13-8-9-15(12-18(13)20)10-11-17(14(2)19)16-6-4-3-5-7-16/h3-9,12H,10-11H2,1-2H3 |
InChIキー |
PIPHZCYDIMYYCS-UHFFFAOYSA-N |
SMILES |
CC1=[N+](C=C(C=C1)CCN(C2=CC=CC=C2)C(=O)C)[O-] |
正規SMILES |
CC1=[N+](C=C(C=C1)CCN(C2=CC=CC=C2)C(=O)C)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


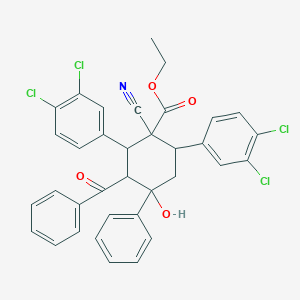
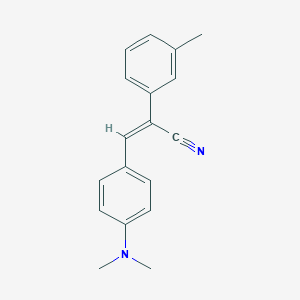
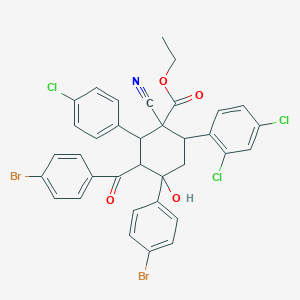
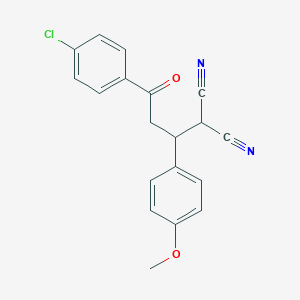
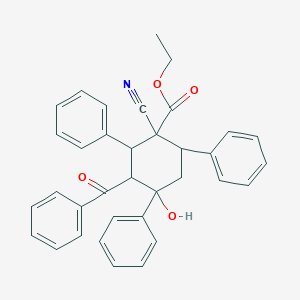
![7-methoxy-2-[3-(2-methoxyphenyl)-2-propenylidene]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B428457.png)
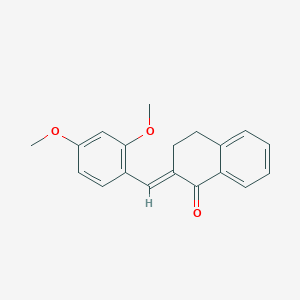
![6-methoxy-2-[3-(2-methoxyphenyl)-2-propenylidene]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B428459.png)

![2,6-Bis(3-bromophenyl)-3-(4-chlorobenzoyl)-4-(4-chlorophenyl)-4-hydroxy-1-[3-(trifluoromethyl)phenyl]cyclohexanecarbonitrile](/img/structure/B428463.png)
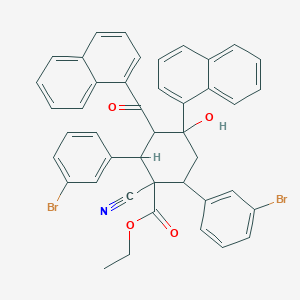
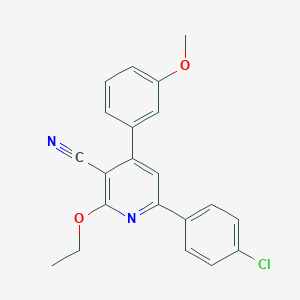
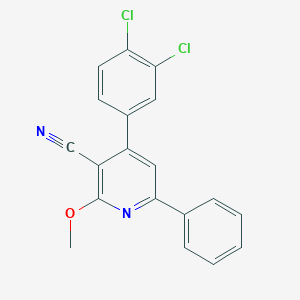
![3-[(4-Methoxyphenyl)diazenyl]-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B428474.png)
